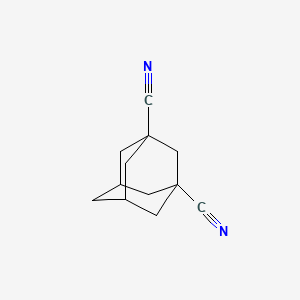
Adamantan-1,3-dicarbonitril
Übersicht
Beschreibung
Adamantane-1,3-dicarbonitrile is an organic compound with the molecular formula C12H14N2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. Adamantane-1,3-dicarbonitrile is characterized by the presence of two nitrile groups attached to the adamantane framework at the 1 and 3 positions.
Wissenschaftliche Forschungsanwendungen
Adamantane-1,3-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system and antiviral agents.
Materials Science: The rigid structure of adamantane derivatives makes them suitable for the development of advanced materials, including polymers and nanomaterials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-1,3-dicarbonitrile typically involves the functionalization of adamantane derivatives. One common method is the condensation of adamantanone with acetonitrile in the presence of a strong base such as potassium hydroxide and a phase transfer catalyst like 18-crown-6 . This reaction proceeds under mild conditions and yields the desired dicarbonitrile product.
Industrial Production Methods: Industrial production of adamantane-1,3-dicarbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization and chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Adamantane-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: Reduction of the nitrile groups can yield primary amines using reagents such as lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Adamantane-1,3-dicarboxylic acid.
Reduction: Adamantane-1,3-diamine.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of adamantane-1,3-dicarbonitrile is primarily related to its structural features. The rigid, cage-like structure of adamantane allows for precise positioning of functional groups, facilitating interactions with specific molecular targets. In medicinal chemistry, adamantane derivatives are known to interact with receptors such as the N-methyl-D-aspartate (NMDA) receptor and sigma-2 receptor, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Adamantane-1,3-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitriles.
Adamantane-1,3-diamine: Contains amine groups instead of nitriles.
1,3-Dehydroadamantane: An unsaturated derivative with double bonds in the adamantane framework
Uniqueness: Adamantane-1,3-dicarbonitrile is unique due to the presence of nitrile groups, which impart distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
adamantane-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQLLMXNIOWBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456884 | |
| Record name | Adamantane-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62472-38-2 | |
| Record name | Adamantane-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















